Lipophilicity Advantage Over Non-Iodinated Parent Scaffold
2-Iodo-N-(naphthalen-1-yl)benzamide exhibits a calculated LogP of 4.46, representing a substantial increase in lipophilicity compared to the non-iodinated parent compound N-(naphthalen-1-yl)benzamide, which has a reported LogP of 3.68 . This increase in LogP is attributed to the presence of the ortho-iodine substituent, which enhances hydrophobic surface area and reduces aqueous solubility. This property is critical for applications requiring increased membrane permeability or blood-brain barrier penetration potential in CNS-targeted research programs .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 4.46 |
| Comparator Or Baseline | N-(naphthalen-1-yl)benzamide: LogP = 3.68 |
| Quantified Difference | ΔLogP = +0.78 |
| Conditions | Calculated/predicted values from commercial chemical databases |
Why This Matters
Higher LogP directly influences compound distribution, cellular uptake, and off-target binding profiles, making the iodinated derivative preferable for studies requiring enhanced hydrophobic character or CNS penetration.
